molecular formula C11H14N2O4 B8548328 4-(2-Methoxy-5-nitrophenyl)morpholine CAS No. 496934-57-7

4-(2-Methoxy-5-nitrophenyl)morpholine

Cat. No. B8548328
Key on ui cas rn: 496934-57-7
M. Wt: 238.24 g/mol
InChI Key: VJJMMWWNJQLQDM-UHFFFAOYSA-N
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Patent
US07452873B2

Procedure details

2-Bromo-1-methoxy-4-nitro-benzene (810 mg, 4 mmol), morpholine (420 μL, 4.8 mmol), cesium carbonate (1.8 g, 5.6 mmol), Pd2(dba)3 (75 mg, 0.02 mmol) and BINAP (75 mg, 0.03 mmol) were added to 5 mL dry dioxane under an argon atmosphere and heated to 80° C. for 6 hours. After cooling, the solvent was evaporated and the residue was purified by silica gel chromatagraphy (eluent: 5% MeOH/DCM) to afford 390 mg 4-(2-methoxy-5-nitro-phenyl)-morpholine (w): m/e: 238.09, MS (ES+): 239.3; 1H NMR (500 MHz, CDCl3): 8.0 (d, J=10 Hz, 1H), 7.8 (s, 1H), 6.9 (d, J=10 Hz, 1H), 4.1 (s, 3H), 3.9 (m, 4H) and 3.2 (m, 4H).
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
420 μL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One
Name
Quantity
75 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[CH3:12][O:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
810 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
420 μL
Type
reactant
Smiles
N1CCOCC1
Name
cesium carbonate
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
75 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
75 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatagraphy (eluent: 5% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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